

In-Depth Technical Guide to Disperse Red 311

(CAS No. 70729-65-6)

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Compound of Interest

Compound Name: *Disperse red 311*

Cat. No.: *B12378036*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the chemical compound associated with CAS No. 70729-65-6, which is identified as the azo dye **Disperse Red 311**. While the CAS No. 77907-28-9 is also frequently associated with "**Disperse Red 311**," it often lacks a clearly defined chemical structure in public databases and may be used as a more general identifier for the commercial dye product. In contrast, CAS No. 70729-65-6 is consistently linked to a specific molecular entity. This guide will focus on the well-defined chemical, methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate.

This document details the physicochemical properties, a representative synthesis protocol, and standard characterization methodologies for this compound. It is intended to serve as a valuable resource for professionals in research and development who may encounter this molecule.

Chemical Identification and Properties

The compound with CAS No. 70729-65-6 is a monoazo dye. Its chemical name is methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate. The structural formula and key properties are summarized below.

Table 1: Chemical and Physical Properties of CAS No. 70729-65-6

Property	Value	Source(s)
CAS Registry Number	70729-65-6	[1] [2]
Chemical Name	methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate	[1] [2]
Synonym(s)	Disperse Red 311	[3]
Molecular Formula	C ₂₂ H ₂₄ N ₆ O ₉	[4]
Molecular Weight	516.46 g/mol	[4]
Appearance	Red crystalline solid/powder	[5]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., alcohols, ketones)	[6]

Experimental Protocols

Synthesis of Methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate

The synthesis of this azo dye follows a standard two-step procedure: diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component. While a specific published synthesis for this exact molecule is not readily available, the following protocol is based on well-established methods for azo dye synthesis.

Step 1: Diazotization of 2,4-dinitroaniline

- In a beaker, dissolve 2,4-dinitroaniline in a mixture of concentrated hydrochloric acid and water.
- Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution.
- Maintain the temperature between 0-5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
- The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

Step 2: Azo Coupling

- In a separate reaction vessel, dissolve the coupling component, methyl N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate, in a suitable solvent, such as a mixture of acetic acid and water.
- Cool the solution of the coupling component to 0-5 °C in an ice bath.
- Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
- Maintain the temperature at 0-5 °C and a slightly acidic pH to facilitate the coupling reaction.
- Upon addition of the diazonium salt, the colored azo dye will precipitate out of the solution.
- After the addition is complete, continue stirring the reaction mixture for a few hours to ensure the reaction goes to completion.
- The solid product (**Disperse Red 311**) is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

Purification and Characterization

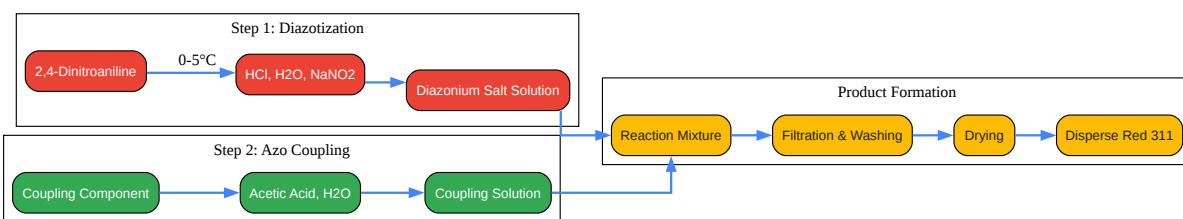
Purification: The crude product can be purified by recrystallization from a suitable organic solvent, such as ethanol or acetone, to obtain a product of high purity.

Characterization:

- UV-Visible Spectroscopy: A solution of the dye in a suitable solvent (e.g., ethanol) is analyzed using a UV-Vis spectrophotometer. The spectrum is expected to show a strong absorption band in the visible region, which is characteristic of the extended chromophore of the azo dye.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the solid sample is recorded. Characteristic peaks for the azo group (-N=N-), nitro groups (-NO₂), amide group (-NHCO-), and ester carbonyl groups (-C=O) are expected.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.
- Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry. The molecular ion peak corresponding to the calculated molecular weight of 516.46 should be observed.

Visualizations

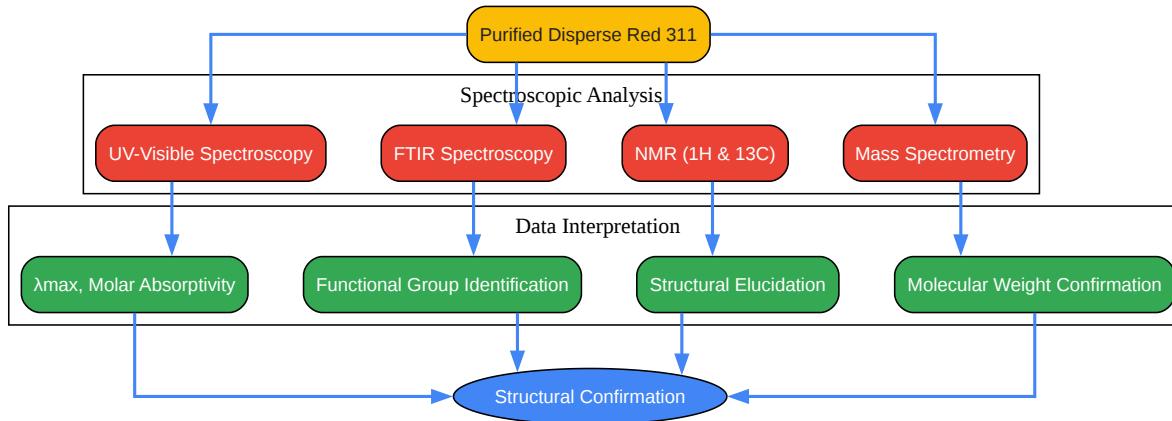
Synthesis Workflow



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Caption: Generalized workflow for the synthesis of **Disperse Red 311**.

Analytical Characterization Workflow

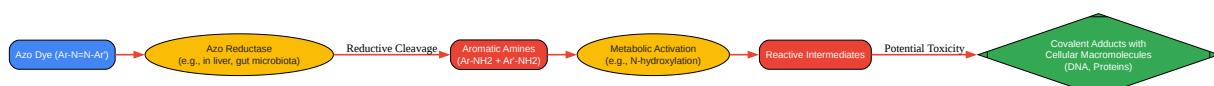


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Caption: Workflow for the analytical characterization of **Disperse Red 311**.

Potential Metabolic Activation Pathway of Azo Dyes

Azo dyes are generally considered to be of low acute toxicity. However, some can be metabolized, particularly by reductive cleavage of the azo bond, to form aromatic amines, which may have toxicological implications.



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- To cite this document: BenchChem. [In-Depth Technical Guide to Disperse Red 311 (CAS No. 70729-65-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12378036#cas-no-77907-28-9-and-70729-65-6-characterization>]

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